![molecular formula C8H14OSi B13912008 1-[(Trimethylsilyl)ethynyl]cyclopropan-1-ol CAS No. 140840-83-1](/img/structure/B13912008.png)
1-[(Trimethylsilyl)ethynyl]cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Trimethylsilyl)ethynyl]cyclopropan-1-ol is an organic compound with the molecular formula C8H14OSi It is characterized by the presence of a cyclopropane ring, an ethynyl group substituted with a trimethylsilyl group, and a hydroxyl group
Métodos De Preparación
The synthesis of 1-[(Trimethylsilyl)ethynyl]cyclopropan-1-ol typically involves the reaction of cyclopropanol with trimethylsilylacetylene under specific conditions. One common method includes the use of a base such as potassium tert-butoxide to deprotonate the cyclopropanol, followed by the addition of trimethylsilylacetylene. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Análisis De Reacciones Químicas
1-[(Trimethylsilyl)ethynyl]cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form the corresponding alkane or alkene.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-[(Trimethylsilyl)ethynyl]cyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with cyclopropane rings.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-[(Trimethylsilyl)ethynyl]cyclopropan-1-ol exerts its effects involves the interaction of its functional groups with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the trimethylsilyl group can participate in hydrophobic interactions. The ethynyl group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds .
Comparación Con Compuestos Similares
1-[(Trimethylsilyl)ethynyl]cyclopropan-1-ol can be compared with other similar compounds, such as:
Cyclopropanol: Lacks the ethynyl and trimethylsilyl groups, making it less versatile in synthetic applications.
1-[(Trimethylsilyl)ethynyl]cyclopropane: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
1-[(Trimethylsilyl)ethynyl]cyclopropan-1-carboxylic acid: Contains a carboxyl group instead of a hydroxyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Propiedades
IUPAC Name |
1-(2-trimethylsilylethynyl)cyclopropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14OSi/c1-10(2,3)7-6-8(9)4-5-8/h9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIFHQUKMSSPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1(CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576307 |
Source


|
| Record name | 1-[(Trimethylsilyl)ethynyl]cyclopropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140840-83-1 |
Source


|
| Record name | 1-[(Trimethylsilyl)ethynyl]cyclopropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
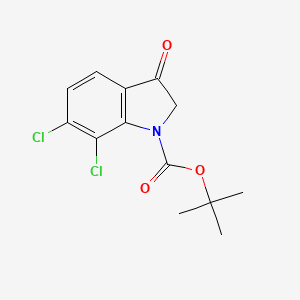
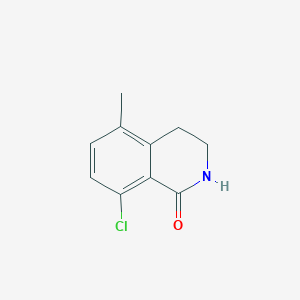

![Tert-butyl endo-3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13911942.png)
![2,5,7-Triazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid](/img/structure/B13911950.png)
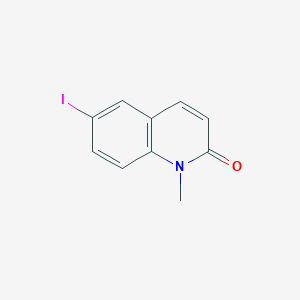
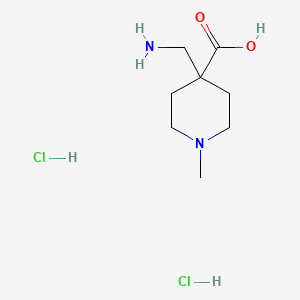

![[1-(Dimethylamino)-3-(oxan-4-yl)-3-oxoprop-1-en-2-yl] benzoate](/img/structure/B13911973.png)
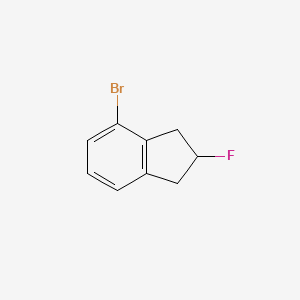
![Tert-butyl (3S,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-azepane-1-carboxylate](/img/structure/B13911982.png)
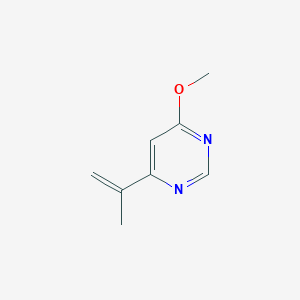
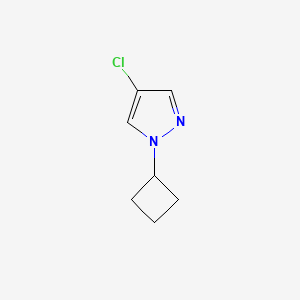
![methyl 4-{[(2E)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B13912007.png)
